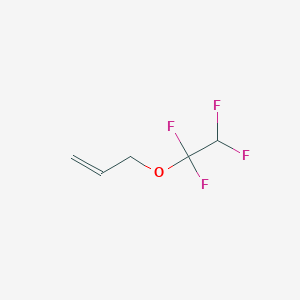

Allyl 1,1,2,2-tetrafluoroethyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F4O/c1-2-3-10-5(8,9)4(6)7/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDFWYZVBJYVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162186 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428-33-7 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)-1-propene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrafluoroethyl allyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1,2,2-tetrafluoroethoxy)propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,2,2-TETRAFLUOROETHYL ALLYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4G8RBU4W9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Allyl 1,1,2,2-tetrafluoroethyl ether

Introduction

Allyl 1,1,2,2-tetrafluoroethyl ether, with the chemical formula C5H6F4O, is a fluorinated ether that holds significant interest in materials science and synthetic chemistry.[1][2][3][4] The incorporation of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, often leading to enhanced thermal stability, chemical resistance, and unique reactivity.[5][6] This guide provides a comprehensive overview of the primary synthesis pathways for this compound, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the core principles of the synthetic methods, provide detailed experimental protocols, and discuss the mechanistic rationale behind these approaches.

The primary application of this compound lies in its use as a monomer for the production of specialized perfluorocarbon polymers.[1] These polymers are valued for their exceptional chemical inertness, thermal stability, and non-stick properties, making them suitable for a variety of industrial applications, including the creation of specialized films and coatings.[1]

Primary Synthesis Pathways

The synthesis of this compound can be approached through two principal strategies:

-

Direct Addition of Allyl Alcohol to Tetrafluoroethylene (TFE) : This method involves the nucleophilic addition of allyl alcohol to the electron-deficient double bond of TFE.

-

Williamson Ether Synthesis : This classic ether synthesis involves the reaction of an allyl halide with a 1,1,2,2-tetrafluoroethoxide salt or the reaction of an allyl alkoxide with a 1,1,2,2-tetrafluoroethyl halide.[5][7]

Pathway 1: Direct Addition of Allyl Alcohol to Tetrafluoroethylene

This pathway is a direct and atom-economical approach to the target molecule. The reaction is predicated on the high reactivity of tetrafluoroethylene (TFE) towards nucleophilic attack, a consequence of the strong electron-withdrawing nature of the four fluorine atoms.[8]

Mechanistic Rationale

The reaction proceeds via a nucleophilic addition mechanism. Allyl alcohol, typically deprotonated in situ or by the addition of a base, forms the allyl alkoxide. This potent nucleophile then attacks one of the carbon atoms of the TFE double bond. TFE is highly susceptible to such attacks due to the polarization of the C=C bond by the electronegative fluorine atoms.[8] The resulting carbanion is then protonated by a proton source in the reaction mixture, which could be the alcohol itself or a protic solvent, to yield the final ether product.

Caption: Reaction mechanism for the direct addition of allyl alcohol to TFE.

Experimental Protocol

Materials:

-

Allyl alcohol (CH2=CHCH2OH)[9]

-

Tetrafluoroethylene (TFE, CF2=CF2)[8]

-

Potassium hydroxide (KOH) or other suitable base

-

Aprotic polar solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to remove any air and moisture. TFE can form explosive peroxides in the presence of air.[8]

-

Charging the Reactor: A solution of allyl alcohol and a catalytic amount of potassium hydroxide in the chosen aprotic solvent is charged into the autoclave.

-

Introduction of TFE: The reactor is sealed, and TFE gas is introduced to the desired pressure. The reaction is typically carried out under elevated pressure to maintain TFE in the liquid phase or to increase its concentration in the solvent.

-

Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 50-100°C.[10] The reaction is monitored for pressure changes and may be sampled periodically (if the reactor setup allows) to determine conversion.

-

Work-up: After the reaction is complete, the reactor is cooled, and the excess TFE is safely vented. The reaction mixture is then transferred to a separation funnel. The organic layer is washed with water to remove the base and any unreacted allyl alcohol.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO4) and purified by fractional distillation under reduced pressure to yield pure this compound.

| Parameter | Typical Range | Rationale |

| Temperature | 50 - 100 °C | To provide sufficient activation energy for the reaction without promoting side reactions or decomposition of TFE.[10] |

| Pressure | 9 - 16 kgf/cm² | To increase the concentration of TFE in the reaction mixture and facilitate the reaction.[10] |

| Base | Catalytic KOH | To deprotonate allyl alcohol, forming the more nucleophilic alkoxide. |

| Solvent | DMF, THF | Aprotic polar solvents are used to dissolve the reactants and facilitate the ionic reaction mechanism. |

Pathway 2: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers.[11] For the synthesis of fluorinated ethers, this method can be adapted in two ways.[5][7]

Mechanistic Rationale

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[11] An alkoxide ion acts as the nucleophile and attacks an electrophilic carbon atom bearing a good leaving group (typically a halide).[11] For the synthesis of this compound, the two possible routes are:

-

Route A: Reaction of sodium 1,1,2,2-tetrafluoroethoxide with an allyl halide (e.g., allyl bromide).

-

Route B: Reaction of sodium allyloxide with a 1,1,2,2-tetrafluoroethyl halide.

The presence of electron-withdrawing fluorine atoms can influence the reactivity of the substrates.[5] In Route A, the fluorine atoms on the ethoxide may slightly reduce its nucleophilicity, but the primary allyl halide is an excellent substrate for SN2 reactions. In Route B, while the allyloxide is a strong nucleophile, the fluorine atoms on the ethyl halide can decrease the electrophilicity of the carbon atom bearing the leaving group, potentially slowing the reaction.

Caption: Williamson ether synthesis pathways for this compound.

Experimental Protocol (Route A)

Materials:

-

1,1,2,2-Tetrafluoroethanol (HCF2CF2OH)

-

Sodium hydride (NaH) or sodium metal (Na)

-

Allyl bromide (CH2=CHCH2Br)

-

Anhydrous aprotic solvent (e.g., THF, DMF)

Procedure:

-

Formation of the Alkoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, a dispersion of sodium hydride in anhydrous THF is prepared. 1,1,2,2-Tetrafluoroethanol is added dropwise to the suspension at 0°C. The reaction is allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 1,1,2,2-tetrafluoroethoxide.

-

Nucleophilic Substitution: Allyl bromide is then added dropwise to the freshly prepared alkoxide solution. The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and excess sodium hydride is carefully quenched by the slow addition of water or ethanol. The mixture is then poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation to afford pure this compound.

| Parameter | Typical Condition | Rationale |

| Base | Sodium Hydride (NaH) | A strong base is required to deprotonate the fluorinated alcohol to form the alkoxide. |

| Solvent | Anhydrous THF or DMF | Anhydrous conditions are crucial as the alkoxide is highly reactive towards water. Aprotic polar solvents are ideal for SN2 reactions. |

| Temperature | Reflux | Heating is often necessary to drive the SN2 reaction to completion, especially with the potentially less reactive fluorinated alkoxide. |

| Reactants | Allyl Bromide | A primary alkyl halide is an excellent electrophile for the SN2 reaction.[11] |

Phase-Transfer Catalysis in Williamson Ether Synthesis

A significant improvement to the Williamson ether synthesis, particularly for industrial applications, is the use of phase-transfer catalysis (PTC).[12][13] This technique allows for the reaction to be carried out in a biphasic system (e.g., an organic solvent and an aqueous solution of the base), which simplifies the work-up and can enhance reaction rates.[14]

In this variation, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the allyl halide is dissolved. This allows the reaction to proceed without the need for strictly anhydrous conditions or the use of expensive anhydrous solvents.[14]

Safety Considerations

-

Tetrafluoroethylene (TFE): TFE is a flammable gas that can form explosive peroxides in the presence of air.[8] It is also a suspected carcinogen.[15] All manipulations involving TFE should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The gas should be handled in equipment designed for high-pressure reactions.

-

Allyl Alcohol: Allyl alcohol is toxic and a lachrymator.[9] It should be handled with care in a fume hood.

-

Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. It should be handled under an inert atmosphere.

-

Allyl Bromide: Allyl bromide is a lachrymator and is toxic. It should be handled in a fume hood.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: the direct addition of allyl alcohol to tetrafluoroethylene and the Williamson ether synthesis. The choice of method will depend on the availability of starting materials, the scale of the reaction, and the desired purity of the final product. The direct addition method is more atom-economical, while the Williamson ether synthesis offers greater versatility and may be more amenable to laboratory-scale synthesis. The application of phase-transfer catalysis can further enhance the efficiency and practicality of the Williamson synthesis. A thorough understanding of the reaction mechanisms and careful attention to safety protocols are paramount for the successful synthesis of this valuable fluorinated monomer.

References

- An In-depth Technical Guide to the Williamson Ether Synthesis for Fluorinated Ethers - Benchchem. (n.d.).

- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials - Organofluorine / Alfa Chemistry. (n.d.).

- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021).

- Scale-up of sevoflurane synthesis: selection of chemical route and influence of reagent characteristics. (n.d.).

- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (n.d.).

- State of the art for the synthesis of fluorinated propargylic ethers and anilines and our approach. (n.d.).

- June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (2021).

- How is pure Sevoflurane synthesized? - Blog - BLOOM TECH. (2025).

- Reinvestigation of the Two-step Synthesis of Sevoflurane - PMC - NIH. (n.d.).

- Williamson Ether Synthesis. (n.d.).

- Sevoflurane: Impurities and stability testing - World Siva Congress. (2019).

- Synthesis of fluorinated ethers - European Patent Office - EP 0482938 B1 - Googleapis.com. (n.d.).

- ChemInform Abstract: An Efficient and Environmentally Friendly Synthesis of the Inhalation Anesthetic Sevoflurane. (n.d.).

- Method for the preparation of fluorinated ethers - Google Patents. (n.d.).

- Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC. (2022).

- Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters | Journal of the American Chemical Society - ACS Publications. (2015).

- Cas 1428-33-7,this compound | lookchem. (n.d.).

- Williamson ether synthesis - Wikipedia. (n.d.).

- Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond | Journal of the American Chemical Society. (2022).

- Tetrafluoroethylene - Wikipedia. (n.d.).

- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).

- ALLYL-1,1,2,2-TETRAFLUOROETHYL ETHER | 1428-33-7. (n.d.).

- 1,1,2,2-Tetrafluoroethyl allyl ether | C5H6F4O | CID 74026 - PubChem. (n.d.).

- 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents. (n.d.).

- This compound | CAS 1428-33-7 | SCBT. (n.d.).

- Allyl alcohol - Wikipedia. (n.d.).

- An investigation of the mechanisms of plasma polymerisation of allyl alcohol - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.).

- Continuous conversion of alcohols into alkyl halides by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).

- Allyl Ethers - Protecting Groups - Organic Chemistry Portal. (n.d.).

- Poly(tetrafluoroethene) (Polytetrafluoroethylene) - The Essential Chemical Industry. (n.d.).

- Allyl alcohol reactions - YouTube. (2022).

- Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents. (n.d.).

- Polymer Applications of Allyl Alcohol - Gantrade. (n.d.).

- Tetrafluoroethylene (TFE) basic idea and preparation. - YouTube. (2021).

- Synthesis of 3,3,3-trifluoropropyne - Google Patents. (n.d.).

- Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents. (n.d.).

- [1.1.1]Propellane - Organic Syntheses Procedure. (n.d.).

- Tetrafluoroethylene | C2F4 | CID 8301 - PubChem - NIH. (n.d.).

- 1,1,2,2-Tetrafluoroethene;2,2,3,3-tetrafluoro-3-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxypropanoic acid - PubChem. (n.d.).

- Solvent-free phase-vanishing reactions with PTFE (Teflon®) as a phase screen. (2025).

Sources

- 1. Cas 1428-33-7,this compound | lookchem [lookchem.com]

- 2. ALLYL-1,1,2,2-TETRAFLUOROETHYL ETHER | 1428-33-7 | INDOFINE Chemical Company [indofinechemical.com]

- 3. 1,1,2,2-Tetrafluoroethyl allyl ether | C5H6F4O | CID 74026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 8. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]

- 9. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 10. sibran.ru [sibran.ru]

- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 12. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 15. Tetrafluoroethylene | C2F4 | CID 8301 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Allyl 1,1,2,2-tetrafluoroethyl Ether: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 1,1,2,2-tetrafluoroethyl ether, with the IUPAC name 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene, is a fluorinated organic compound of growing interest in polymer science and synthetic chemistry. Its unique combination of a reactive allyl group and a tetrafluoroethyl moiety imparts distinctive properties that make it a valuable monomer for the synthesis of advanced polymers and a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, synthesis, handling, and potential applications, offering insights for researchers and professionals in related fields.

Physicochemical Properties

This compound is a colorless, volatile, and highly flammable liquid with a faint ethereal odor. The presence of the fluorine atoms significantly influences its physical and chemical characteristics, leading to high density and a low refractive index compared to its non-fluorinated counterparts.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆F₄O | [1][2] |

| Molecular Weight | 158.09 g/mol | [1][2] |

| CAS Number | 1428-33-7 | [1][2] |

| Boiling Point | 76-78 °C | [1] |

| Density | 1.2 g/cm³ | [1] |

| Refractive Index | 1.328 | [1] |

| Flash Point | -5 °C | [1] |

| IUPAC Name | 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the Williamson ether synthesis, a well-established method for forming ethers. This reaction proceeds via an Sɴ2 mechanism, where an alkoxide reacts with a primary alkyl halide. In the context of this specific ether, the synthesis would involve the reaction of allyl alcohol with a suitable 1,1,2,2-tetrafluoroethylating agent.

A plausible synthetic route is the reaction of allyl alcohol with tetrafluoroethylene in the presence of a base. The base, such as sodium hydride or potassium hydroxide, deprotonates the allyl alcohol to form the more nucleophilic allyl alkoxide. This alkoxide then attacks the tetrafluoroethylene, which, despite being an alkene, can undergo nucleophilic addition due to the strong electron-withdrawing effect of the fluorine atoms.

Proposed Experimental Protocol for Synthesis

Disclaimer: This is a proposed protocol based on general principles of organic synthesis and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

-

Allyl alcohol

-

Tetrafluoroethylene (gas)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone condenser

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser with a nitrogen inlet is charged with a suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere.

-

Allyl alcohol is added dropwise to the stirred suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for one hour to ensure complete formation of the sodium allyloxide.

-

The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Tetrafluoroethylene gas is then bubbled through the solution at a controlled rate. The reaction is highly exothermic and the temperature should be carefully monitored.

-

After the addition of tetrafluoroethylene is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation to yield pure this compound.

Spectral Characterization

The structure of this compound can be confirmed by various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a multiplet for the vinyl protons (CH₂=CH-), and a doublet for the methylene protons adjacent to the ether oxygen (-O-CH₂-). The proton on the tetrafluoroethyl group (-CHF₂-CF₂-) will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the three carbons of the allyl group and the two carbons of the tetrafluoroethyl group. The carbons bonded to fluorine will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR will provide definitive information about the tetrafluoroethyl moiety, showing two distinct signals for the -CF₂- and -CHF₂ groups, with characteristic coupling patterns.

While specific spectral data from open literature is limited, data is available from commercial suppliers such as Sigma-Aldrich[4].

Applications

The primary application of this compound lies in its use as a monomer for the production of specialty fluoropolymers.[5]

Polymerization

Allyl monomers are known to be less reactive in conventional free-radical polymerization compared to vinyl monomers, often leading to polymers with lower molecular weights. This is attributed to degradative chain transfer involving the abstraction of an allylic hydrogen. However, polymerization can be achieved, and recent studies suggest that the polymerization of some allyl ethers may proceed through a radical-mediated cyclization mechanism.

Experimental Protocol: Free-Radical Polymerization

Disclaimer: This is a generalized protocol and should be optimized for specific applications and conducted with appropriate safety measures.

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Schlenk flask and vacuum line

Procedure:

-

The monomer, this compound, is purified by passing it through a column of basic alumina to remove any inhibitors.

-

The purified monomer, AIBN, and anhydrous toluene are charged into a Schlenk flask.

-

The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

-

The flask is then backfilled with nitrogen or argon and heated to 60-80 °C in an oil bath with constant stirring.

-

The polymerization is allowed to proceed for a specified time (e.g., 24 hours).

-

The reaction is terminated by cooling the flask in an ice bath.

-

The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent such as methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.

Properties and Applications of the Resulting Polymers

Polymers derived from this compound are expected to exhibit properties characteristic of fluoropolymers, including:

-

High Thermal Stability: The strong carbon-fluorine bonds contribute to excellent resistance to heat.

-

Chemical Inertness: The fluorine sheath protects the polymer backbone from chemical attack.

-

Low Surface Energy: This results in hydrophobic and oleophobic properties, making them suitable for coatings.

-

Low Refractive Index: A common feature of fluorinated materials.

These properties make such polymers candidates for applications in high-performance coatings, specialty membranes, and advanced materials for the electronics and aerospace industries.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: It is a highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3] It can cause skin and serious eye irritation.

-

Handling: Work in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this compound.

Solubility

Conclusion

This compound is a promising fluorinated monomer with the potential for creating novel polymers with desirable properties for a range of high-performance applications. Its synthesis, while requiring careful handling of reactive reagents, follows established chemical principles. Further research into its polymerization behavior and the characterization of the resulting polymers will be crucial in unlocking its full potential in materials science and other advanced technologies. As with all chemicals, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe utilization in a research and development setting.

Molecular Structure and Synthesis Pathway Diagrams

Caption: Molecular structure of this compound.

Caption: Proposed synthesis pathway via Williamson ether synthesis.

References

- Lemal, D. M. (2004). Perspective on fluorocarbon chemistry. Journal of Organic Chemistry, 69(1), 1–11.

-

LookChem. Cas 1428-33-7, this compound. [Link]

-

PubChem. 1,1,2,2-Tetrafluoroethyl allyl ether. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,1,2,2-Tetrafluoroethyl allyl ether | C5H6F4O | CID 74026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Physical properties and gas solubilities in selected fluorinated ethers | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Spectroscopic Data Analysis of Allyl 1,1,2,2-tetrafluoroethyl Ether

This guide provides an in-depth analysis of the spectroscopic data for Allyl 1,1,2,2-tetrafluoroethyl ether (CAS 1428-33-7), a fluorinated ether with applications as a monomer in polymer production and as a reactive intermediate in chemical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development who are working with or characterizing this and similar fluorinated molecules.

Introduction

This compound possesses a unique molecular structure combining a reactive allyl group with a chemically robust tetrafluoroethyl moiety.[1] This combination of functionalities necessitates a thorough spectroscopic characterization to ensure identity, purity, and to understand its reactivity. This guide will delve into the core spectroscopic techniques used for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the underlying principles, experimental considerations, and a detailed interpretation of the spectral data.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe into the molecular environment.

A. ¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a high-purity solvent is crucial to avoid interfering signals.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 16 to 32 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds is appropriate for routine analysis.

-

Spectral Width: A spectral width of approximately 12 ppm is suitable for most organic molecules.

-

Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can be used for internal referencing.

-

Data Interpretation:

The ¹H NMR spectrum of this compound is predicted to exhibit three distinct sets of signals corresponding to the allyl group protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H2 | 5.80 - 6.00 | ddt (doublet of doublets of triplets) | JH2-H1trans ≈ 17, JH2-H1cis ≈ 10, JH2-H3 ≈ 5 | 1H |

| H1 (cis & trans) | 5.20 - 5.40 | m (multiplet) | JH1trans-H2 ≈ 17, JH1cis-H2 ≈ 10, Jgem ≈ 1.5 | 2H |

| H3 | 4.10 - 4.30 | dt (doublet of triplets) | JH3-H2 ≈ 5, JH3-F ≈ 2-3 | 2H |

| H6 | 5.90 - 6.10 | tt (triplet of triplets) | JH6-F9/F10 ≈ 53, JH6-F7/F8 ≈ 3 | 1H |

-

H2 (Vinyl Proton): This proton, being on the central carbon of the allyl group, will be split by the two terminal vinyl protons (H1) and the two allylic protons (H3), resulting in a complex multiplet, likely a doublet of doublets of triplets (ddt).

-

H1 (Terminal Vinyl Protons): These two protons are diastereotopic and will appear as a multiplet in the vinyl region. They will be coupled to H2 with distinct cis and trans coupling constants.

-

H3 (Allylic Protons): These protons are adjacent to the ether oxygen, which deshields them, causing a downfield shift. They will be split by the H2 proton into a doublet, and each of these peaks will be further split into a triplet by the two geminal fluorine atoms on the adjacent carbon (C5), resulting in a doublet of triplets (dt).

-

H6 (CHF₂ Proton): This proton is directly attached to a carbon bearing two fluorine atoms, leading to a significant downfield shift and a large one-bond H-F coupling, resulting in a triplet. Further coupling to the geminal fluorines on the adjacent carbon (C5) will result in a triplet of triplets.

B. ¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer is recommended.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): A 2-second delay is generally sufficient.

-

Spectral Width: A spectral width of approximately 220 ppm is standard.

-

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals. The carbons attached to fluorine will exhibit splitting due to C-F coupling.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C1 | ~118 | t | JC1-F ≈ 5-10 |

| C2 | ~132 | t | JC2-F ≈ 15-20 |

| C3 | ~70 | t | JC3-F ≈ 25-30 |

| C5 | ~115 | t | JC5-F ≈ 240-260 |

| C6 | ~108 | t | JC6-F ≈ 250-270 |

-

C1 and C2 (Alkene Carbons): These carbons will appear in the typical alkene region of the spectrum. They will exhibit small triplet couplings to the fluorines on C5.

-

C3 (Allylic Carbon): This carbon is attached to the ether oxygen and will be shifted downfield. It will show a larger triplet coupling to the fluorines on C5.

-

C5 and C6 (Fluorinated Carbons): These carbons will be significantly shifted due to the attached fluorine atoms and will exhibit very large one-bond C-F coupling constants, appearing as triplets.

C. ¹⁹F NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: The same sample can be used.

-

Instrumentation: An NMR spectrometer equipped with a fluorine probe is required.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is often used to simplify the spectrum.

-

Number of Scans: 16 to 32 scans are usually sufficient.

-

Spectral Width: A wide spectral width (e.g., 250 ppm) is necessary due to the large chemical shift range of ¹⁹F.[2]

-

Reference: An external reference such as CFCl₃ (δ = 0 ppm) is commonly used.

-

Data Interpretation:

The proton-decoupled ¹⁹F NMR spectrum is predicted to show two distinct signals.

| Fluorine(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| F7, F8 | -120 to -125 | t | JF-F ≈ 4-6 | 2F |

| F9, F10 | -135 to -140 | t | JF-F ≈ 4-6 | 2F |

-

F7, F8 (-CF₂-): These two equivalent fluorine atoms will appear as a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (C6).

-

F9, F10 (-CHF₂): These two equivalent fluorine atoms will also appear as a triplet due to coupling with the two equivalent fluorine atoms on the adjacent carbon (C5).

II. Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: A thin film of the neat liquid can be prepared between two NaCl or KBr plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Data Interpretation:

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3080 - 3020 | =C-H stretch (alkene) | Medium |

| 2980 - 2850 | C-H stretch (alkane) | Medium |

| 1645 | C=C stretch (alkene) | Medium |

| 1250 - 1050 | C-O-C stretch (ether) | Strong |

| 1150 - 1000 | C-F stretch | Strong, Broad |

-

C-H Stretches: The presence of both sp² and sp³ hybridized C-H bonds will be evident.

-

C=C Stretch: A characteristic absorption for the carbon-carbon double bond of the allyl group.

-

C-O-C Stretch: A strong, characteristic band for the ether linkage.

-

C-F Stretches: Very strong and broad absorption bands in the fingerprint region are indicative of the multiple C-F bonds.

III. Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: Typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Data Interpretation:

The mass spectrum provides the molecular weight and information about the fragmentation pattern, which aids in structural confirmation. The NIST Mass Spectrometry Data Center assigns the number 394420 to the GC-MS data of this compound.[3]

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 158 corresponding to the molecular weight of the compound (C₅H₆F₄O) may be observed, although it might be of low intensity.

-

Base Peak: The most intense peak is likely to be the allyl cation ([C₃H₅]⁺) at m/z = 41, formed by the favorable cleavage of the C-O bond.

-

Other Key Fragments:

-

m/z = 117: Loss of the allyl group (•C₃H₅) from the molecular ion, resulting in the [OCHF₂CF₂]⁺ fragment.

-

m/z = 101: Loss of •CF₃ from a rearranged molecular ion.

-

m/z = 69: [CF₃]⁺ fragment.

-

m/z = 51: [CHF₂]⁺ fragment.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, provides a self-validating system for its structural confirmation and purity assessment. The interplay between these techniques allows for an unambiguous assignment of all atoms and functional groups within the molecule. The principles and predicted data outlined in this guide serve as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this and other structurally related fluorinated compounds.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 74026, 1,1,2,2-Tetrafluoroethyl allyl ether. [Link]

-

NIST Mass Spectrometry Data Center. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

LookChem. This compound. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Reaxys®. Elsevier B.V. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

University of Arizona. Fluorine NMR. [Link]

-

MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]

Sources

CAS number and registry information for Allyl 1,1,2,2-tetrafluoroethyl ether

An In-Depth Technical Guide to Allyl 1,1,2,2-tetrafluoroethyl Ether for Advanced Research Applications

Abstract

This compound, registered under CAS Number 1428-33-7, is a fluorinated ether that is gaining prominence in specialized fields of chemical synthesis and materials science.[1][2] Its unique molecular architecture, combining a reactive allyl group with a stable, lipophilic tetrafluoroethyl moiety, makes it a valuable building block. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a validated synthesis protocol, key applications in polymer science and drug discovery, and essential safety and handling procedures. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of this compound.

Core Chemical Identity and Registry Information

This compound is a colorless, highly flammable liquid characterized by a faint, sweet odor.[1] Its structure incorporates both a versatile allyl functional group, amenable to a wide range of chemical transformations, and a chemically inert, electron-withdrawing tetrafluoroethyl group.

Table 1: Registry and Identification Data

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1428-33-7 | [1][3][4][5] |

| IUPAC Name | 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | [2] |

| Molecular Formula | C₅H₆F₄O | [1][3][6] |

| Molecular Weight | 158.09 g/mol | [1][2][3] |

| EINECS Number | 215-847-3 | [1][2] |

| Synonyms | Allyl-1,1,2,2-tetrafluorethyl-ether, (2H-PERFLUOROETHYL)-2-PROPENYL ETHER, 1,1,2,2-TETRAFLUOROETHYL ALLYL ETHER | [1][2] |

| InChIKey | DTDFWYZVBJYVPL-UHFFFAOYSA-N | [6] |

| SMILES | C=CCOC(C(F)F)(F)F |[6] |

Physicochemical and Spectroscopic Properties

The physical properties of this compound are dominated by its fluorine content and low molecular weight. Its high volatility and low flash point necessitate careful handling, particularly in laboratory settings.

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless liquid | [1] |

| Boiling Point | 76-78 °C | [1][4] |

| Density | 1.2 g/cm³ | [1][7] |

| Flash Point | -5 °C | [1] |

| Vapor Pressure | 107 mmHg at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.328 | [1] |

| Stability | Stable under normal conditions.[8] Exhibits high stability and low reactivity in most common chemical reactions.[1] |[1][8] |

Synthesis and Experimental Protocol

Mechanistic Rationale and Synthetic Strategy

The synthesis of 1,2,2,2-tetrafluoroethyl ethers can be achieved by reacting a suitable semiacetal with N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine.[9][10] This approach provides a reliable pathway to the target molecule. The underlying principle involves the formation of a reactive intermediate from the fluorinating agent, which then facilitates the etherification of the alcohol. The choice of an anhydrous solvent is critical to prevent hydrolysis of the reactive species and ensure high yields.

Proposed Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for synthesizing similar tetrafluoroethyl ethers and should be performed by qualified personnel in a controlled laboratory environment.[9]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the entire system is under a positive pressure of dry nitrogen.

-

Reagent Preparation: In the dropping funnel, place a solution of fluoral-allyl-semiacetal (1.0 equivalent). In the main flask, dissolve N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine (1.2 equivalents) in anhydrous diethyl ether.

-

Reaction Execution: Cool the flask to 0 °C using an ice bath. Add the semiacetal solution dropwise to the stirred solution in the flask over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring & Quenching: Allow the mixture to stir overnight at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by slowly adding water.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

-

Purification: Purify the crude product via fractional distillation to yield pure this compound. The fraction boiling at 76-78 °C should be collected.[1]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile reagent in several advanced applications.

Monomer for Specialty Polymers

The compound serves as a key monomer in the production of perfluorocarbon polymers.[1] These polymers are highly valued for their exceptional thermal stability, chemical resistance, and non-stick properties, making them essential for creating high-performance coatings, films, and industrial materials.[1]

Intermediate in Chemical Synthesis

As a reactive intermediate, its unique structure allows for incorporation into a variety of other chemicals and materials.[1] The allyl group can undergo numerous transformations (e.g., epoxidation, hydroboration, polymerization), while the tetrafluoroethyl group imparts specific physicochemical properties to the final molecule.

Role in Drug Design and Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[11]

-

Lipophilicity Mimic: The 1,1,2,2-tetrafluoroethyl (CF₂CF₂H) group can act as a structural mimic of the trifluoromethyl group, a common moiety in pharmaceuticals, and can be used to improve the lipophilicity of molecules.[12]

-

Bioactive Fragment: The allyl group itself is a powerful motif found in many natural and synthetic bioactive molecules with demonstrated anticancer activity.[13] This makes the title compound a valuable fragment for the synthesis of novel therapeutic agents, particularly in fragment-based drug design.[13]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. It is highly flammable and harmful if swallowed, inhaled, or absorbed through the skin.[2]

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

|---|

|

| Danger | H225: Highly flammable liquid and vapor.[2]H302: Harmful if swallowed.[2]H312: Harmful in contact with skin.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[2]H332: Harmful if inhaled.[2] |Handling and Personal Protective Equipment (PPE)

-

Always work within a certified chemical fume hood to avoid inhalation of vapors.[14]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a flame-retardant lab coat.[8][14]

-

Use only non-sparking tools and take precautionary measures against static discharge.[15]

-

Ensure eyewash stations and safety showers are readily accessible.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]

-

Keep away from heat, sparks, open flames, and other sources of ignition.[1] The material is highly flammable with a flash point of -5 °C.[1]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a specialized chemical with significant potential. Its dual functionality provides a platform for innovation in materials science through the synthesis of advanced fluoropolymers and in medicinal chemistry as a building block for novel therapeutics. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its effective and safe utilization in research and development.

References

-

LookChem. (n.d.). Cas 1428-33-7, this compound. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). ALLYL-1,1,2,2-TETRAFLUOROETHYL ETHER. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1,1,2,2-TETRAFLUOROETHYL ALLYL ETHER. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrafluoroethyl allyl ether. Retrieved from [Link]

- Google Patents. (n.d.). US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them.

-

Chemistry – A European Journal. (2022). Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluoropiperidines. Retrieved from [Link]

-

ResearchGate. (n.d.). Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. Retrieved from [Link]

-

PubMed Central. (n.d.). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

- Google Patents. (n.d.). CA1046086A - 1,2,2,2-tetrafluoroethyl ethers and process for preparing them.

Sources

- 1. Cas 1428-33-7,this compound | lookchem [lookchem.com]

- 2. 1,1,2,2-Tetrafluoroethyl allyl ether | C5H6F4O | CID 74026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. ALLYL-1,1,2,2-TETRAFLUOROETHYL ETHER | 1428-33-7 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | 1428-33-7 [amp.chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]

- 10. CA1046086A - 1,2,2,2-tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]

- 11. jelsciences.com [jelsciences.com]

- 12. researchgate.net [researchgate.net]

- 13. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

A Technical Guide to the Reactivity and Chemical Behavior of the Allyl Group in Fluorinated Ethers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] When combined with the versatile reactivity of the allyl group, the resulting fluorinated allyl ethers present a unique chemical space governed by profound electronic and steric effects. This guide provides an in-depth exploration of the synthesis, reactivity, and chemical behavior of this important class of compounds. We will dissect the influence of fluorine atoms on the allylic system, moving beyond simple descriptions to explain the causality behind observed reactivity patterns, from cycloadditions to polymerizations. This document is designed to serve as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for professionals seeking to leverage the unique properties of fluorinated allyl ethers in drug discovery and advanced material design.

Introduction: The Synergistic Interplay of Fluorine and the Allyl Moiety

The allyl group, with its characteristic −CH2−CH=CH2 structure, is a hub of chemical reactivity. Its double bond readily participates in addition reactions, while the allylic C-H bonds are weakened (bond dissociation energy ~15% lower than typical sp³ C-H bonds), making them susceptible to radical reactions, oxidation, and substitution.[3] Concurrently, the introduction of fluorine into a molecule imparts significant changes to its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, due to the high electronegativity of fluorine and the strength of the C-F bond.[1][4]

When these two entities are combined in a fluorinated allyl ether (e.g., Rf-O-CH2CH=CH2), a unique chemical system emerges. The electron-withdrawing nature of the fluoroalkyl group (Rf) modulates the electron density across the ether linkage and onto the allyl moiety. This perturbation alters the established reactivity of the allyl group, deactivating it towards certain electrophilic attacks while simultaneously enabling novel transformations. This guide elucidates these nuanced behaviors, providing a foundational understanding for their strategic application.

Synthesis of Fluorinated Allyl Ethers: The Workhorse Williamson Reaction

The most prevalent and versatile method for synthesizing fluorinated allyl ethers is the Williamson ether synthesis.[5] This reaction involves the nucleophilic substitution (SN2) of an allyl halide by a fluorinated alcoholate. The choice of fluorinated alcohol, base, solvent, and reaction conditions is critical for achieving high yields.

The general pathway involves the deprotonation of a fluorinated alcohol (Rf-OH) to form a highly nucleophilic alcoholate, which then attacks an allyl halide (e.g., allyl bromide or chloride) to displace the halide and form the ether linkage.[5][6]

Key Mechanistic Considerations:

-

Acidity of Fluoroalcohols: Fluorinated alcohols are significantly more acidic than their non-fluorinated counterparts due to the inductive effect of the fluorine atoms, which stabilizes the resulting alkoxide. This allows for the use of milder bases for deprotonation.

-

Solvent Choice: Polar aprotic solvents like acetone or dioxane are often employed. They effectively solvate the cation of the base without solvating the nucleophilic alkoxide, thus maximizing its reactivity.[5]

-

Leaving Group: Allyl bromide is generally more reactive than allyl chloride, leading to faster reaction times or higher yields.[5]

Experimental Protocol: Synthesis of 1H,1H-Perfluoro-1-heptylallyl Ether

This protocol describes a representative Williamson synthesis for preparing a fluorinated allyl ether, a class of molecule often used for surface modification.[6]

Step 1: Reagent Preparation

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1H,1H-perfluoro-1-heptanol (1.0 eq).

-

Dissolve the alcohol in anhydrous acetone.

Step 2: Deprotonation

-

Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of an in situ base is a common and practical approach.[5]

-

Stir the suspension vigorously at room temperature for 30 minutes under a nitrogen atmosphere.

Step 3: Nucleophilic Substitution

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

Step 4: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the crude product in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine to remove any remaining salts and unreacted alcohol.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

Step 5: Characterization

-

Purify the final product via vacuum distillation or column chromatography.

-

Confirm the structure and purity of the 1H,1H-perfluoro-1-heptylallyl ether using ¹H NMR, ¹⁹F NMR, and mass spectrometry.

The "Fluorine Effect" on Allyl Group Reactivity

The presence of a proximal fluoroalkyl group dramatically alters the electronic nature of the allyl moiety, leading to distinct reactivity patterns. This is often referred to as the "fluorine effect."

Modulation of the Allylic Double Bond

The strong inductive electron-withdrawing effect of the Rf group is transmitted through the ether oxygen, reducing the electron density of the C=C double bond. This deactivation makes the double bond less susceptible to conventional electrophilic addition reactions compared to non-fluorinated analogues. However, this electronic modification is precisely what enables unique and powerful transformations.

Intramolecular Thermal [2+2] Cycloaddition

A groundbreaking discovery has been the ability of certain gem-difluorovinyl ethers to undergo a thermal [2+2] cycloaddition, a reaction typically forbidden by Woodward-Hoffmann rules for non-fluorinated alkenes under thermal conditions.[7]

This remarkable reactivity is attributed to a stepwise radical mechanism, circumventing the symmetry-forbidden concerted pathway. The presence of the geminal fluorine atoms is critical as it stabilizes the radical intermediates, thereby lowering the activation energy for the stepwise process.[7]

Diagram: Stepwise Radical Mechanism for Thermal [2+2] Cycloaddition

Caption: Stepwise radical pathway for thermal [2+2] cycloaddition.

This methodology provides a powerful route to constructing gem-difluoro bicycloalkanes, which are valuable scaffolds in pharmaceutical development.[7]

Isomerization and Polymerization

Fluorinated allyl ethers can be isomerized to the corresponding propenyl ethers, often using ruthenium-based catalysts. These propenyl ethers are valuable monomers that can undergo rapid photoinitiated cationic polymerization.[6] This reactivity opens pathways to fluorinated polymers with tailored surface properties, such as hydrophobicity and low surface energy, making them attractive for advanced coatings and materials.[6]

Defluorinative Allylation: Leveraging the Si-F Interaction

While not a reaction of fluorinated ethers, the related field of defluorinative allylation using allyl fluorides highlights a crucial aspect of fluorine's chemical behavior: its high affinity for silicon. In these reactions, a silyl enol ether is used as a nucleophile to attack an allyl fluoride.[8][9]

The reaction is driven by the formation of a highly stable Si-F bond, which acts as a thermodynamic sink.[9][10] This process leverages the fluorine atom as both a leaving group and an activator for the nucleophile through a Si-F interaction in a highly organized transition state. This allows for the stereocontrolled construction of α-allylated ketones, a fundamental challenge in organic synthesis.[8][9] Understanding this principle is vital for researchers, as it demonstrates how the unique properties of the C-F bond can be exploited in synthetic design.

Diagram: Synthetic Workflow and Applications

Caption: Synthesis and reaction pathways of fluorinated allyl ethers.

Applications in Drug Discovery and Materials Science

The unique reactivity and properties of fluorinated allyl ethers make them valuable building blocks for multiple scientific disciplines.

Medicinal Chemistry and Drug Development

The introduction of fluorine is a well-established strategy to enhance the metabolic stability and pharmacokinetic profiles of drug candidates.[1][2][11] The allyl group can serve as a versatile handle for further functionalization. By combining these, medicinal chemists can:

-

Create Metabolically Stable Scaffolds: The fluorine atoms can shield adjacent sites from metabolic attack (e.g., by cytochrome P450 enzymes).

-

Develop Novel Bioisosteres: Fluorinated groups can act as bioisosteres for other functional groups, improving binding affinity or selectivity.

-

Access Unique Chemical Space: Reactions like the thermal [2+2] cycloaddition provide access to rigid, fluorinated bicyclic structures that can be explored as novel pharmacophores.[7]

-

PET Imaging: The use of fluorine-18 is critical for positron emission tomography (PET) imaging. Synthetic routes to fluorinated allyl ethers can be adapted for the late-stage introduction of ¹⁸F, enabling the creation of novel imaging agents to study drug distribution and target engagement in vivo.[1]

Materials Science

In materials science, fluorinated allyl ethers are primarily used as monomers or additives to create fluoropolymers. These materials are prized for their:

-

Thermal Stability and Chemical Inertness: The high strength of the C-F bond contributes to exceptional resistance to heat, oxidation, and chemical attack.[12][13]

-

Low Surface Energy: This results in materials with hydrophobic and oleophobic properties, ideal for self-cleaning and anti-fouling coatings.[6]

-

Specialized Optical and Dielectric Properties: These polymers find use in advanced microelectronics and optical components.

Table 1: Comparison of Reactivity: Allyl Ethers vs. Fluorinated Allyl Ethers

| Reaction Type | Non-Fluorinated Allyl Ether | Fluorinated Allyl Ether (Rf-O-Allyl) | Rationale for Change in Reactivity |

| Electrophilic Addition | Generally facile | Deactivated | The Rf group inductively withdraws electron density from the C=C bond, making it less nucleophilic. |

| Radical Reactions | Highly reactive at allylic position | Reactivity is retained/modulated | The allylic C-H bond remains relatively weak and accessible for functionalization. |

| [2+2] Cycloaddition | Thermally forbidden | Can be thermally allowed (stepwise radical) | Fluorine atoms stabilize radical intermediates, providing a lower-energy, non-concerted pathway.[7] |

| Cationic Polymerization | Possible with suitable initiation | Facile after isomerization to propenyl ether | The fluorinated propenyl ether is a highly reactive monomer for cationic polymerization.[6] |

Conclusion

Fluorinated allyl ethers are not merely a combination of two functional groups; they are a class of molecules where the profound electronic influence of fluorine creates a new paradigm of reactivity. The deactivation of the double bond towards classical electrophilic attack is complemented by the emergence of powerful, non-traditional transformations such as thermal cycloadditions. For researchers in drug discovery, these compounds offer a gateway to novel, metabolically robust scaffolds. For materials scientists, they are precursors to high-performance polymers with tailored properties. A thorough understanding of the underlying principles governing their synthesis and reactivity is essential for unlocking their full potential in designing the next generation of pharmaceuticals and advanced materials.

References

- ResearchGate. (n.d.). Fluoroalkyl allyl ethers: Useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules | Request PDF. Retrieved January 13, 2026.

- Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. (2021, June).

- Google Patents. (n.d.). JPH03264545A - Fluorine-containing allyl ether and production thereof. Retrieved January 13, 2026.

- Google Patents. (n.d.). WO2021186271A1 - Perfluorinated allyl ethers and perfluorinated allyl amines and methods of making and using the same. Retrieved January 13, 2026.

- Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (n.d.).

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC. (2024, August 2). NIH.

- Duran, J., Mateos, J., Moyano, A., & Companyó, X. (n.d.).

- Synthesis and Comparison of the Reactivity of Allyl Fluorides and Allyl Chlorides. (2011, March 24).

- Duran, J., Mateos, J., Moyano, A., & Companyó, X. (2023, May 24). Catalytic asymmetric defluorinative allylation of silyl enol ethers. Chemical Science (RSC Publishing).

- Wikipedia. (n.d.). Allyl group.

- Duran, J., Mateos, J., Moyano, A., & Companyó, X. (n.d.). Catalytic asymmetric defluorinative allylation of silyl enol ethers - PMC. PubMed Central.

- ResearchGate. (n.d.).

- Allyl fluoride synthesis by fluorin

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. (2026, January 13). Bioengineer.org.

- ResearchGate. (n.d.). Partially fluorinated poly(arylene ether)s: Investigation of the dependence of monomeric structures on polymerisability and degradation during sulfonation | Request PDF. Retrieved January 13, 2026.

- A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials. (n.d.). Organofluorine / Alfa Chemistry.

- ResearchGate. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 13, 2026.

- Singh, A., et al. (n.d.).

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014).

- PubChem. (n.d.). 2-Fluorophenyl allyl ether.

- NCERT. (n.d.). Haloalkanes and Haloarenes.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Allyl group - Wikipedia [en.wikipedia.org]

- 4. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 6. researchgate.net [researchgate.net]

- 7. bioengineer.org [bioengineer.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Catalytic asymmetric defluorinative allylation of silyl enol ethers - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01498C [pubs.rsc.org]

- 10. Catalytic asymmetric defluorinative allylation of silyl enol ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sibran.ru [sibran.ru]

- 13. alfa-chemistry.com [alfa-chemistry.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of Allyl 1,1,2,2-tetrafluoroethyl ether

For Immediate Release

Palo Alto, CA – In the intricate world of pharmaceutical and materials science, understanding the solubility characteristics of novel compounds is a cornerstone of development. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of Allyl 1,1,2,2-tetrafluoroethyl ether, a compound of growing interest. While specific quantitative solubility data for this ether in a comprehensive range of solvents is not widely published, this document serves as a foundational resource. It consolidates known physicochemical properties, delves into the theoretical principles governing the solubility of fluorinated ethers, and most critically, provides a detailed, field-proven experimental protocol for determining these characteristics.

This guide is structured to empower researchers with the foundational knowledge and practical methodology to conduct their own solubility assessments, ensuring experimental choices are driven by a sound understanding of the underlying chemical principles.

Compound Profile: this compound

This compound (CAS No. 1428-33-7) is a fluorinated ether with a unique combination of an allyl group and a tetrafluoroethyl moiety.[1][2][3] This structure imparts specific chemical properties that influence its behavior in various solvent systems. A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₆F₄O | [1][2][3] |

| Molecular Weight | 158.09 g/mol | [2][3] |

| Boiling Point | 76-78 °C | [1] |

| Appearance | Colorless liquid | [1] |

| Synonyms | 3-(1,1,2,2-tetrafluoroethoxy)prop-1-ene | [3] |

Understanding these fundamental properties is the first step in predicting and experimentally determining the solubility of this compound. The presence of the highly electronegative fluorine atoms is expected to significantly influence its intermolecular interactions and, consequently, its solubility profile.

The Science of Solubility: Theoretical Framework for Fluorinated Ethers

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[4] For a partially fluorinated ether like this compound, the solubility behavior is a nuanced interplay of several factors.

The tetrafluoroethyl group introduces a significant degree of fluorophilicity and reduces the molecule's overall polarizability.[4] This fluorinated portion of the molecule will have a tendency to be both hydrophobic (water-repelling) and lipophobic (fat-repelling). The ether linkage and the allyl group, on the other hand, introduce some polarity and potential for hydrogen bonding with protic solvents.

Therefore, the solubility of this compound is expected to be limited in highly polar protic solvents like water and in non-polar hydrocarbon solvents. It may exhibit more favorable solubility in solvents with intermediate polarity or those that are also fluorinated. The unique electronic nature of fluorinated compounds can lead to specific interactions that are not as prevalent in non-fluorinated systems.

Caption: Predicted interactions of this compound with different solvent classes.

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

For obtaining reliable and reproducible thermodynamic solubility data, the shake-flask method is the universally recognized gold standard.[5] This method ensures that an equilibrium is reached between the undissolved solute and the saturated solution, providing a true measure of solubility under specific conditions.

Rationale Behind the Shake-Flask Method

The core principle of the shake-flask method is to create a saturated solution by agitating an excess of the solute in the solvent for a sufficient period to reach equilibrium.[6][7] By ensuring that solid (or undissolved liquid) solute is always present, the resulting concentration in the liquid phase represents the thermodynamic solubility.[6] The extended incubation time, typically 24 hours or more, allows for the dissolution process to reach a steady state.[5]

Detailed Experimental Protocol

The following protocol is a comprehensive guide to determining the solubility of this compound in a chosen solvent.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials or flasks with tight-fitting caps (e.g., 2-10 mL)

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Pipettes and other standard laboratory glassware

-

Instrumentation for concentration analysis (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. Some protocols suggest longer incubation times (e.g., 48-72 hours) to be certain of reaching equilibrium.[6]

-

Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to allow for the separation of the undissolved ether.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette. It is critical to avoid disturbing the undissolved layer.

-

Filtration: Immediately filter the collected aliquot through a syringe filter to remove any remaining undissolved microdroplets or solid impurities. This step is vital to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method such as GC-FID or GC-MS.[8]

-

Quantification: Determine the concentration of the original saturated solution by back-calculating from the diluted sample, accounting for the dilution factor. This value represents the thermodynamic solubility.

Caption: Step-by-step workflow for the shake-flask solubility determination method.